molecular formula C16H19N3O8S3 B15062386 1-(4-((5-(Dimethylcarbamoyl)pyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

1-(4-((5-(Dimethylcarbamoyl)pyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B15062386
M. Wt: 477.5 g/mol
InChI Key: KMRAQLKAJPMTOK-UHFFFAOYSA-N
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Description

DMAC-SPDB-sulfo, also known as N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPDB-sulfo ensures controlled drug release, optimizing the effectiveness of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMAC-SPDB-sulfo involves multiple steps, starting with the preparation of the core structure, 4-(2-pyridyldithio)-2-sulfobutanoateThe final step involves the formation of the N-succinimidyl ester, which is crucial for its function as a linker in ADCs .

Industrial Production Methods

Industrial production of DMAC-SPDB-sulfo follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

DMAC-SPDB-sulfo undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving DMAC-SPDB-sulfo include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions typically occur under mild conditions to preserve the integrity of the linker and the attached molecules .

Major Products Formed

The major products formed from reactions involving DMAC-SPDB-sulfo include thiol-containing compounds and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DMAC-SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DMAC-SPDB-sulfo functions as a cleavable linker in ADCs. Upon reaching the target cells, the disulfide bond in the linker is reduced, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically on the cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

DMAC-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfo group, which enhances its water solubility and stability. Similar compounds include:

DMAC-SPDB-sulfo stands out due to its combination of cleavability, stability, and water solubility, making it a valuable tool in the development of targeted therapies and bioconjugates.

Properties

Molecular Formula

C16H19N3O8S3

Molecular Weight

477.5 g/mol

IUPAC Name

1-[4-[[5-(dimethylcarbamoyl)pyridin-2-yl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C16H19N3O8S3/c1-18(2)15(22)10-5-6-12(17-9-10)29-28-7-3-4-14(21)27-19-13(20)8-11(16(19)23)30(24,25)26/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,24,25,26)

InChI Key

KMRAQLKAJPMTOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O

Origin of Product

United States

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